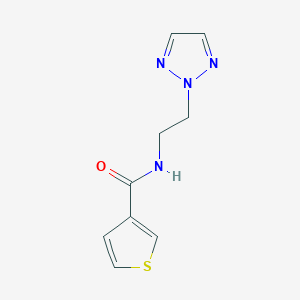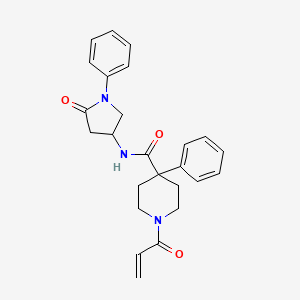
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazoles are a class of nitrogen-containing heterocyclic compounds. They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the popular “click chemistry” approach .Molecular Structure Analysis
1,2,3-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The IR absorption spectra of some 1,2,3-triazole compounds have shown two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical And Chemical Properties Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Aplicaciones Científicas De Investigación
Antiproliferative Activity
A study by Ghorab et al. (2013) synthesized a series of novel thiophene derivatives tested for their antiproliferative activity. The research highlighted the compounds' effectiveness, particularly against breast cancer cell lines, showcasing remarkable activity with specific compounds demonstrating significant inhibitory concentration (IC50) values against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. These findings underscore the potential of thiophene derivatives in cancer treatment strategies (Ghorab et al., 2013).
Microwave-Assisted Synthesis and Biological Activities
Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing thiophene derivatives, investigating their antimicrobial, antilipase, and antiurease activities. This study illuminated the synthetic efficiency and biological relevance of thiophene derivatives, revealing some compounds' good to moderate antimicrobial activity against various test microorganisms. The research also identified compounds with notable antiurease and antilipase activities, marking them as potential candidates for further drug development (Başoğlu et al., 2013).
Efficient Synthesis and Potential Applications
Sun et al. (2010) demonstrated the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a pathway to derive potentially bioactive compounds. This study emphasizes the synthetic versatility of thiophene derivatives and their potential as scaffolds for developing novel therapeutic agents (Sun et al., 2010).
Novel Compounds with Antimicrobial Activity
Mabkhot et al. (2017) synthesized new thiophene-containing compounds, evaluating their antimicrobial effectiveness. The study found that certain derivatives exhibited significant antibacterial and antifungal activities, highlighting the therapeutic potential of thiophene derivatives in addressing microbial infections (Mabkhot et al., 2017).
Mecanismo De Acción
1,2,3-Triazoles can exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The mechanism of action often involves the formation of a variety of non-covalent bonds with enzymes and receptors .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWZLFFUIMHSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)



![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2733281.png)
![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)
